2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
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Overview
Description
2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that belongs to the quinoline family. It has been extensively studied due to its potential as a therapeutic agent for various diseases.
Mechanism of Action
The exact mechanism of action of 2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation, cancer, and viral replication. It has also been shown to induce apoptosis in cancer cells and to protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Future Directions
There are several future directions for the study of 2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One direction is to further study its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Another direction is to study its potential as a treatment for viral infections, including COVID-19. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its use in lab experiments.
Synthesis Methods
The synthesis of 2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multi-step process. The first step involves the reaction of 3-bromoaniline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base to yield 2-amino-4-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6,7-dicarbonitrile. This intermediate is then reacted with dimethylamine and acetic anhydride to yield the final product.
Scientific Research Applications
2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
Product Name |
2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile |
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Molecular Formula |
C20H23BrN4O |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
2-amino-4-(3-bromophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C20H23BrN4O/c1-20(2)9-15-18(16(26)10-20)17(12-6-5-7-13(21)8-12)14(11-22)19(23)25(15)24(3)4/h5-8,17H,9-10,23H2,1-4H3 |
InChI Key |
VHKCZMPRQXRZNQ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC(=CC=C3)Br)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC(=CC=C3)Br)C(=O)C1)C |
Origin of Product |
United States |
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